molecular formula C5H4Cl2S B105426 2,5-Dichloro-3-methylthiophene CAS No. 17249-90-0

2,5-Dichloro-3-methylthiophene

Cat. No. B105426
CAS RN: 17249-90-0
M. Wt: 167.06 g/mol
InChI Key: BUWSFDLUTRHPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-methylthiophene is a chemical compound that belongs to the thiophene family, which are sulfur-containing heterocycles that are important in various chemical syntheses, including pharmaceuticals and agrochemicals. Thiophenes are known for their aromaticity and electronic properties, making them valuable in materials science and organic electronics.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, 2-Chloro-5-methylthiophene, a related compound, can be synthesized from 2-methylthiophene using sulfuryl chloride, yielding a product in 73.96% yield . This suggests that a similar approach might be applicable for the synthesis of 2,5-Dichloro-3-methylthiophene. Additionally, the synthesis of 2,5-dihydrothiophene derivatives has been reported through the reaction of cis-1,4-dichloro-2-butene with anhydrous sodium sulfide , indicating that halogenated precursors and sodium sulfide play a role in thiophene synthesis.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be characterized using various spectroscopic techniques and quantum mechanical calculations. For example, a study on a 5-nitrothiophene derivative utilized IR, UV-Vis, and single-crystal X-ray diffraction techniques, along with density functional theory (DFT) calculations to optimize the molecular structure and predict properties such as electronic absorption spectra and vibrational frequencies . This comprehensive approach to molecular structure analysis is likely applicable to 2,5-Dichloro-3-methylthiophene as well.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. Directed lithiation of 3-methylthiophene, for example, is highly selective at the 5-position, allowing for the synthesis of 2,4-disubstituted thiophenes . This indicates that 2,5-Dichloro-3-methylthiophene could potentially be functionalized further through selective lithiation. Additionally, the iodination of 2-methylthiophene has been shown to produce triiodo derivatives , suggesting that halogenation reactions are important for modifying thiophene rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For instance, the crystal structure and characterization of a triiodo-2-methylthiophene derivative revealed non-covalent iodine–iodine and sulfur–iodine interactions . These interactions could affect the compound's physical properties such as density and solubility. Furthermore, the energetic behavior, atomic charges, and dipole moment of thiophene derivatives can be examined using computational methods to understand their behavior in different solvent media .

Safety And Hazards

2,5-Dichloro-3-methylthiophene is classified as acutely toxic if swallowed and can cause serious eye damage . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

2,5-dichloro-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2S/c1-3-2-4(6)8-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWSFDLUTRHPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296448
Record name 2,5-Dichloro-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-methylthiophene

CAS RN

17249-90-0
Record name 17249-90-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dichloro-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-3-methylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-methylthiophene
Reactant of Route 2
2,5-Dichloro-3-methylthiophene
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-3-methylthiophene
Reactant of Route 4
2,5-Dichloro-3-methylthiophene
Reactant of Route 5
2,5-Dichloro-3-methylthiophene
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-3-methylthiophene

Citations

For This Compound
25
Citations
E Campaigne, WM LeSuer - Journal of the American Chemical …, 1949 - ACS Publications
2, 3-Dimethyl-5-hydroxymethylpyridine and Hydro-chloride (VII).—To a solution of 2.3 g. of 5-aminoethyl-2, 3-dimethylpyridine dihydrochloride (VI) in 10 cc. of water was added a …
Number of citations: 50 pubs.acs.org
EA Chernyshev, NG Komalenkova… - Russian Journal of …, 2007 - Springer
Gas-phase reactions of dichlorogermylenes formed in the GeCl 4 -Si 2 Cl 6 system with 2-chlorothiophene, 2,5-dichlorothiophene, 2,5-dichloro-3-methylthiophene, and 5-chloro-2-…
Number of citations: 2 link.springer.com
E McGillivray, George* & Ten Krooden - South African Journal of …, 1989 - journals.co.za
The chlori nation of 2-chloro-3-methylthiophene in high yield with t-butyl hypochlorite in the presence of alcohols has been used to investigate the effect of the structure of the added …
Number of citations: 3 journals.co.za
KE Andersen, M Begtrup, MS Chorghade, EC Lee… - Tetrahedron, 1994 - Elsevier
(R)-1-(4-(2,5-Dihydro-3-methyl-5-oxothien-2-ylidene)-4-(3-methyl-2-thienyl)butyl)-3-piperidinecarboxylic acid (5-hydroxytiagabine) 13, has been prepared in 8 steps from 2-bromo-3-…
Number of citations: 28 www.sciencedirect.com
E McGillivray, George* & Ten Krooden - South African Journal of …, 1992 - journals.co.za
The reaction between a number of alcohols and certain alkyl hypochlorites in deuteriochloroform, together with the effect of pyridine and trifluoroacetic acid on these reactions, has been …
Number of citations: 1 journals.co.za
CM Darling - 1966 - search.proquest.com
( University Microfilms, Inc., Ann Arbor, Michigan Page 1 t r~ J 67-6441 ' DARLING, Charles M ilton, 1934- i THIOPHENE NITROGEN MUSTARDS. j The University of M ississippi, Ph.D„ …
Number of citations: 2 search.proquest.com
Y Yokoyama, Y Yamashita, K Takahashi… - Bulletin of the Chemical …, 1983 - journal.csj.jp
Well-resolved 1 H NMR signals of the cations formed from chlorothiophenes were observed in the HSO 3 F or AlCl 3 –HCl–CH 2 Cl 2 system. Chlorothiophenes are protonated …
Number of citations: 19 www.journal.csj.jp
Y Yokoyama, Y Yamashita, K Takahashi, T Sone - jlc.jst.go.jp
Studies of various kinds of arenium ions in the super acids have been energetically performed by many researchers. s) These studies are important and interesting in connection with …
Number of citations: 1 jlc.jst.go.jp
J Suschitzky - 1971 - search.proquest.com
Some heterocyclic systems were investigated for ambident electrophilic behaviour. Of the cases reported in the literature, the majority involve nucleophilic attack, most frequently by …
Number of citations: 3 search.proquest.com
M Ritter, RM Martins, SA Rosa, JL Malavolta… - Journal of the Brazilian …, 2015 - SciELO Brasil
A green method was developed for the synthesis of chalcones using glycerin as solvent. Subsequently, the potential microbiology activity of these molecules was evaluated by testing …
Number of citations: 45 www.scielo.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.